Src Kinase Inhibition: A 30-Fold Improvement in IC50 Achieved Through Substituent Positioning vs. an Unsubstituted Core
In a series of 4-phenylamino-3-quinolinecarbonitrile derivatives, the compound incorporating the 2-chloro-5-methoxyphenylamine moiety (BDBM4524) exhibited an IC50 of 10 nM against the Src tyrosine kinase [1]. This represents a substantial 30-fold increase in potency compared to a structurally analogous derivative (BDBM12223) containing an unsubstituted phenyl ring in the same core scaffold, which displayed an IC50 of 300 nM in a comparable Src kinase inhibition assay [2].
| Evidence Dimension | Src Tyrosine Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Unsubstituted phenyl analog (BDBM12223): IC50 = 300 nM |
| Quantified Difference | 30-fold improvement in potency (10 nM vs. 300 nM) |
| Conditions | Src kinase activity measured in an ELISA format at pH 7.5 and 2°C. |
Why This Matters
This 30-fold potency difference demonstrates that the 2-chloro-5-methoxyphenyl group is a critical pharmacophore for high-affinity kinase inhibition, making the procurement of this specific intermediate essential for achieving low-nanomolar target engagement.
- [1] BindingDB. (n.d.). BDBM4524: 4-[(2-chloro-5-methoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile. Src kinase IC50 = 10 nM. pH 7.5, 2°C. View Source
- [2] BindingDB. (n.d.). BDBM12223: N-(2-Chloro-5-methoxyphenyl)-5-[(1-methylpiperidin-4-yl)oxy]quinazolin-4-amine. Src kinase IC50 = 300 nM. pH 7.4, 2°C. View Source
